Cas no 951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate)

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate structure
951163-61-4 structure
Product Name:tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Número CAS:951163-61-4
MF:C11H22N2O2
Megavatios:214.304583072662
MDL:MFCD11112079
CID:802555
PubChem ID:24757764
Update Time:2024-10-25

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Propiedades químicas y físicas

Nombre e identificación

    • Carbamic acid,N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
    • (3S,5S)-(5-methyl-piperidin-3-yl)-carbamic acid tert-butyl ester
    • N-[(3S,5S)-5-Methyl-3-piperidinyl]carbamic acid tert-butyl ester
    • tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate
    • tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
    • (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
    • (5(S)-methylpiperidin-3(S)-yl)-carbamic acid tert-butyl ester
    • I12-0525
    • PS-J-131
    • tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
    • 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate (ACI)
    • CNALVHVMBXLLIY-IUCAKERBSA-N
    • MFCD11112079
    • tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
    • PS-15400
    • SCHEMBL1552784
    • (3S,5S)-(3-Boc-amino)-5-methylpiperidine
    • AC-24389
    • Carbamic acid, N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
    • AKOS015897943
    • TQP0856
    • BNB16361
    • trans-3-(Boc-amino)-5-methylpiperidine
    • (3S,55)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
    • EN300-7098612
    • tert-butyl N-[trans-5-methyl-3-piperidyl]carbamate
    • tert-butyl((3S,5S)-5-methylpiperidin-3-yl)carbamate
    • AKOS015840244
    • 1405128-25-7
    • 951163-61-4
    • DTXSID50647207
    • P13429
    • CS-0091706
    • MDL: MFCD11112079
    • Renchi: 1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
    • Clave inchi: CNALVHVMBXLLIY-IUCAKERBSA-N
    • Sonrisas: N([C@@H]1CNC[C@@H](C)C1)C(=O)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 214.16800
  • Masa isotópica única: 214.168127949g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 223
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 50.4Ų

Propiedades experimentales

  • Denso: 1.00
  • Punto de ebullición: 313 ºC
  • Punto de inflamación: 143 ºC
  • PSA: 50.36000
  • Logp: 2.22880
  • Presión de vapor: 0.0±0.7 mmHg at 25°C

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Información de Seguridad

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A129008650-1g
Tert-butyl ((3s,5s)-5-methylpiperidin-3-yl)carbamate
951163-61-4 95%
1g
$502.95 2023-08-31
TRC
B807708-2.5mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
951163-61-4
2.5mg
$ 201.00 2023-04-18
TRC
B807708-25mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
951163-61-4
25mg
$ 1568.00 2023-04-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
SD0011-5g
Tert-butyl N-[(3s,5s)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
5g
$1250 2023-09-07
abcr
AB534140-1 g
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, 95%; .
951163-61-4 95%
1g
€753.60 2023-04-14
TRC
B807708-100mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
951163-61-4
100mg
$ 7600.00 2023-09-08
Chemenu
CM181492-1g
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
951163-61-4 97%
1g
$502 2023-01-09
Chemenu
CM181492-5g
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
951163-61-4 97%
5g
$1505 2023-01-09
eNovation Chemicals LLC
D633757-1G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
1g
$515 2024-05-23
eNovation Chemicals LLC
D633757-5G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
5g
$1555 2024-05-23

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Benzylamine ,  Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  80 psi, rt
Referencia
Process for stereoselective synthesis of piperidine derivatives starting from dialdehydes or dinitriles via reductive amination/cyclization as key step
, United States, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, rt
Referencia
Preparation of pyrrolopyrazinylureas as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C
Referencia
Treatment of antibiotic-resistant bacteria infection
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  310 kPa, rt → 45 °C; 310 kPa, 45 °C; 45 °C → rt
Referencia
Process for preparation of quinolone intermediates
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt; 45 psi, rt → 45 °C; 45 °C → rt
Referencia
Process for preparation of quinolinone derivatives
, China, , ,

Métodos de producción 6

Condiciones de reacción
Referencia
Pharmaceutical parenteral compositions containing (3s,5s)-7-[3-amino-5-methyl-pyridyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-carboxylic acid and its application as antimicrobial agent
, China, , ,

Métodos de producción 7

Condiciones de reacción
Referencia
Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative
, United States, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
Referencia
Preparation of imidazo[1,5-b]pyridazine derivatives as Pim kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Benzylamine ,  Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  80 psi, rt
Referencia
Stereoselective synthesis of piperidine derivatives
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, 1 atm, rt
Referencia
Pyrrolo[2,3-b]pyrazine derivatives as inhibitors of janus kinase and their preparation and use in the treatment of autoimmune and inflammatory diseases
, United States, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Acetone ,  Oxalic acid ;  rt; 0.5 h, rt; 1 h, rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ;  1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ;  pH 10
Referencia
Preparation method of 3-substituted-5-aminopiperidine with protecting group
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C
Referencia
Antibacterial quinolone for Pneumonia treatment
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 s, rt → 45 °C
Referencia
Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C; 45 psi, 45 °C; 45 °C → rt
Referencia
Process for preparation of malate salts and polycrystalline of (3S,5S)-7-(3-amino-5-methyl-piperidine-1-yl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
, China, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt → 45 °C; 45 °C → rt
Referencia
Antibiotic compositions containing malate salts and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, 45 °C
Referencia
A hydride reduction process for preparing quinolone intermediates
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt → 45 °C
Referencia
A coupling process for preparing quinolone intermediates
, World Intellectual Property Organization, , ,

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Raw materials

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preparation Products

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Número de pedido:A858190
Estado del inventario:in Stock
Cantidad:250mg/1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:11
Precio ($):180.0/453.0/1613.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
A858190
Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):180.0/453.0/1613.0